molecular formula C12H10FNO B8359018 2-Fluoro-4-(2-methoxyphenyl)pyridine CAS No. 1395493-37-4

2-Fluoro-4-(2-methoxyphenyl)pyridine

Numéro de catalogue: B8359018
Numéro CAS: 1395493-37-4
Poids moléculaire: 203.21 g/mol
Clé InChI: WKZXRXILYBSIQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluoro-4-(2-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its effects on metabotropic glutamate receptor 2 (mGluR2), which is implicated in several neuropsychiatric disorders, including schizophrenia. Research indicates that allosteric modulators targeting mGluR2 can enhance selectivity and efficacy, making them promising candidates for drug development. For instance, the compound has been synthesized as part of a series of negative allosteric modulators (NAMs) aimed at improving the pharmacological profile of mGluR2-targeting drugs .

Case Study: PET Imaging
A notable application of 2-Fluoro-4-(2-methoxyphenyl)pyridine is its use in positron emission tomography (PET) imaging. A radiolabeled version of the compound was developed to evaluate brain permeability and kinetics in vivo. The studies demonstrated significant accumulation in key brain regions such as the striatum and cortex, suggesting its utility in mapping mGluR2 distribution in the brain . This capability is crucial for understanding the role of glutamatergic signaling in neuropsychiatric conditions.

Drug Development

Fluorination Benefits
The incorporation of fluorine atoms into drug molecules has been shown to enhance metabolic stability and bioactivity. As approximately 25% of small-molecule drugs currently on the market contain fluorine, compounds like this compound exemplify this trend. Fluorination can modify physicochemical properties such as lipophilicity and solubility, which are essential for optimizing drug efficacy and safety profiles .

Case Study: Structural Optimization
In the context of drug development, structural modifications involving fluorinated compounds have been pivotal. For example, modifications to similar pyridine derivatives have resulted in improved potency against specific biological targets. The strategic introduction of fluorine can lead to significant enhancements in ligand efficiency and property evolution during optimization processes .

Summary of Applications

Application Area Details
Therapeutic Development Targeting mGluR2 for neuropsychiatric disorders; potential for developing effective treatments
Imaging Techniques Radiolabeled compound used in PET imaging to visualize mGluR2 distribution in the brain
Drug Optimization Enhancing metabolic stability and bioactivity through fluorination; improving physicochemical properties

Propriétés

Numéro CAS

1395493-37-4

Formule moléculaire

C12H10FNO

Poids moléculaire

203.21 g/mol

Nom IUPAC

2-fluoro-4-(2-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10FNO/c1-15-11-5-3-2-4-10(11)9-6-7-14-12(13)8-9/h2-8H,1H3

Clé InChI

WKZXRXILYBSIQV-UHFFFAOYSA-N

SMILES canonique

COC1=CC=CC=C1C2=CC(=NC=C2)F

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-iodo-pyridine (0.5 g, 2.24 mmol) and (2-methoxyphenyl)boronic acid (0.34 g, 2.24 mmol) in DME/water 2:1 (15 mL) was added Pd(PPh3)2Cl2 (20 mg, 0.028 mmol) and K2CO3 (20 mg, 0.15 mmol). The mixture was heated at 80° C. for 6 hours. It was diluted with DCM, washed with water, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, DCM/MeOH 100:0 to 90:10) to give the title compound A3 (0.25 g, 55%). MS (ES) C12H10FNO requires: 203. found: 204 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step One
Name
DME water
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.